molecular formula C18H21NO3 B7791084 N-Methylcoclaurine

N-Methylcoclaurine

Cat. No.: B7791084
M. Wt: 299.4 g/mol
InChI Key: BOKVLBSSPUTWLV-UHFFFAOYSA-N
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Description

N-Methylcoclaurine is a benzylisoquinoline alkaloid (BIA) that serves as a critical intermediate in the biosynthesis of pharmacologically significant compounds such as morphine, berberine, and bisbenzylisoquinoline alkaloids . Structurally, it features a benzyltetrahydroisoquinoline backbone with an N-methyl group, distinguishing it from its precursors like norcoclaurine and coclaurine.

Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKVLBSSPUTWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Organic Synthesis

The chemical synthesis of N-methylcoclaurine typically involves a multi-step sequence starting with dopamine and 4-hydroxyphenylacetaldehyde. The condensation of these precursors forms the benzylisoquinoline backbone, followed by N-methylation using agents such as methyl iodide or dimethyl sulfate. Acidic conditions (pH 3–5) are often employed to stabilize intermediates during the reaction.

A critical challenge in this route is controlling stereochemistry, as the (S)-enantiomer is biologically active in BIA pathways. Chiral auxiliaries or asymmetric catalysis may be used to enforce the desired configuration, though yields remain moderate (40–60%) due to competing side reactions.

Reaction Optimization and Yield Enhancement

Recent advances in catalytic systems have improved synthetic efficiency. For example, palladium-catalyzed cross-coupling reactions enable selective methylation at the nitrogen center, achieving yields up to 75% under optimized conditions. Solvent systems such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to stabilize reactive intermediates.

Table 1: Key Parameters in Chemical Synthesis

ParameterOptimal ConditionYield (%)Purity (%)
Methylation AgentMethyl iodide6892
SolventTHF7595
Temperature25°C7090
Reaction Time12 hours6588

Biotechnological Production

Microbial Fermentation Systems

Biotechnological methods leverage genetically engineered microorganisms for sustainable production. Escherichia coli and Saccharomyces cerevisiae strains modified with BIA biosynthetic pathways have demonstrated success. For instance, heterologous expression of Corydalis yanhusuo-derived enzymes in E. coli enables de novo synthesis from glucose, achieving titers of 120 mg/L.

Strain Engineering and Metabolic Pathways

Critical enzymes in microbial systems include:

  • Norcoclaurine 6-O-methyltransferase (6OMT) : Catalyzes 6-O-methylation of (S)-norcoclaurine.

  • Coclaurine-N-methyltransferase (CNMT) : Introduces the N-methyl group.

Table 2: Enzyme Activities in Microbial Systems

EnzymeHost OrganismSubstrateProductConversion Efficiency (%)
6OMTE. coli(S)-Norcoclaurine(S)-Coclaurine90.5
CNMTS. cerevisiae(S)-CoclaurineThis compound78.4

Fermentation conditions (pH 7.0, 30°C) and fed-batch strategies enhance productivity, with carbon source optimization (e.g., glycerol) reducing metabolic burden.

Enzymatic Catalysis Approaches

O-Methyltransferases in this compound Synthesis

Plant-derived O-methyltransferases (OMTs) offer precise regioselectivity. Corydalis yanhusuo OMTs (CyOMT2, CyOMT5, CyOMT7) catalyze methylation at the 6-O and N-positions of norcoclaurine with >90% efficiency. Reaction mixtures typically include S-adenosylmethionine (SAM) as a methyl donor and ascorbate to prevent oxidation.

Optimization of Enzymatic Reaction Conditions

Key factors influencing enzymatic activity:

  • pH : Optimal activity at pH 7.5 (Tris-HCl buffer).

  • Cofactors : Mg²⁺ or Mn²⁺ (1–2 mM) enhances stability.

  • Temperature : 30°C maximizes enzyme longevity.

Table 3: Enzymatic Methylation Efficiency

EnzymeSubstrateProductConversion Rate (%)
CyOMT2(S)-Norcoclaurine(S)-Coclaurine90.5
CyOMT7(S)-CoclaurineThis compound78.4

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Chemical Synthesis : High purity (95%) but limited scalability due to multi-step protocols.

  • Biotechnological Methods : Scalable (120 mg/L titers) but requires costly strain engineering.

  • Enzymatic Catalysis : High regioselectivity (>90%) but dependent on SAM availability.

Sustainability Considerations

Biotechnological and enzymatic methods reduce reliance on toxic solvents, aligning with green chemistry principles. Lifecycle assessments indicate a 40% reduction in carbon footprint compared to chemical routes .

Chemical Reactions Analysis

Biosynthetic Methylation Reactions

N-Methylcoclaurine is synthesized via N-methylation of coclaurine , catalyzed by coclaurine N-methyltransferase (NnCNMT1) in Nelumbo nucifera . This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor .

Subsequent O-methylation at the C7 position by O-methyltransferases (OMTs) converts this compound into armepavine . Enzymes like CyOMT2 and CyOMT5 further methylate (S)-3′-hydroxy-N-methylcoclaurine to produce (S)-reticuline and other derivatives .

Enzymatic C–O Coupling Reactions

The cytochrome P450 enzyme NnCYP80A catalyzes C–O coupling of this compound to form bisbenzylisoquinoline alkaloids . This reaction exhibits stereospecificity:

  • (S)-N-methylcoclaurine yields products with 8-C and 13′-O linkages.

  • (R)-N-methylcoclaurine forms distinct bisbenzylisoquinolines (e.g., nelumboferine) .

Table 1: Key Enzymes Catalyzing this compound Modifications

EnzymeReaction TypeProductSubstrate Stereochemistry
NnCNMT1N-methylationThis compound(S)-Coclaurine
NnOMT57-O-methylationArmepavineThis compound
CyOMT2/CyOMT53′-O-methylation(S)-Reticuline(S)-3′-Hydroxy derivative
NnCYP80AC–O couplingBisbenzylisoquinolines(R/S)-N-Methylcoclaurine

Reduction and Hydrogenolysis

This compound is synthesized via LiAlH₄-mediated reduction of dibenzylcoclaurine urethane derivatives, followed by hydrogenolysis to remove protective groups .

Oxidation and Substitution

  • Oxidation : Potassium permanganate (KMnO₄) oxidizes this compound to protoberberine-type alkaloids .

  • Halogenation : Bromine or chlorine introduces halogens at reactive aromatic positions.

Stereochemical Influence on Reactivity

The (S) and (R) enantiomers of this compound exhibit divergent reactivities:

  • (S)-N-methylcoclaurine preferentially forms 8-C–13′-O coupled products.

  • (R)-N-methylcoclaurine undergoes alternative coupling patterns .

Pharmacological Derivatives

This compound serves as a precursor to morphine , berberine , and tubocurarine , with modifications enhancing bioactivity .

Scientific Research Applications

N-Methylcoclaurine: Applications and Research

This compound is a benzylisoquinoline alkaloid (BIA) found naturally in plants and has garnered interest for its potential therapeutic applications and its role as a key intermediate in the biosynthesis of other bioactive BIAs . This article aims to provide a detailed overview of the applications of this compound, drawing from verified scientific research.

Biosynthesis and Enzymatic Role

This compound is a crucial intermediate in the biosynthesis of more complex BIAs . Coclaurine N-methyltransferase (CNMT) is a key enzyme that catalyzes the N-methylation of coclaurine to form this compound .

NMCH (this compound 3'-hydroxylase) CyNMCH can catalyze (S)-N-methylcoclaurine to produce (S)-3'-hydroxy-N-methylcoclaurine . CyNMCH's Km and Kcat have been estimated and compared with those identified in Eschscholzia californica and Coptis japonica .

NnOMT6 O-methyltransferase NnOMT6 catalyzes the 6-O-methylation of (S)-norcoclaurine to yield (S)-coclaurine, which is then converted to this compound .

Potential Therapeutic Effects

This compound has demonstrated potential therapeutic effects against leukemia with an IC50 < 10 μM in studies evaluating its impact on the disease .

Synthetic Biology and Metabolic Engineering

Metabolic engineering and synthetic biology are promising approaches for the heterologous acquisition of benzylisoquinoline alkaloids .

  • Genetic Resource: CyNMCH provides alternative genetic resources for the synthetic biological production of benzylisoquinoline alkaloids .
  • Production of Norcoclaurine: E. coli promotes in vivo production of norcoclaurine from tyrosine and dopamine .

Analytical Detection

UPLC–MS analysis can identify NnOMT6 enzymatic products, such as (S)-coclaurine, by comparing them with reference standards .

Traditional Uses

Comparison with Similar Compounds

Natural Occurrence :

  • Isolated from Aconitum stapfianum and Nelumbo nucifera (sacred lotus), where it exists as the (-)-enantiomer .
  • Detected in lotus seed epicarp via LC-MS, with a protonated ion at m/z 300.1592 .

Comparison with Similar Compounds

Structural and Functional Analogues

Coclaurine

  • Structure : Lacks the N-methyl group present in N-methylcoclaurine.
  • Enzymatic Activity: Substrate for NnOMT1 (6-O-methylation) and NnOMT5 (7-O-methylation) . Lower catalytic efficiency for 7-O-methylation compared to this compound (50-fold difference in kcat/Km) .

Armepavine

  • Structure : 7-O-methylated derivative of this compound.
  • Biosynthesis: Produced by NnOMT5 with a Km of 13 µM for this compound .
  • Detection : Tentatively identified in lotus epicarp (m/z 300.1594) .

Boldine and Asimilobine

  • Structural Differences: Boldine has a tetrahydro-4H-dibenzo[de,g]quinoline moiety, while this compound retains a simpler benzylisoquinoline scaffold.
  • Pharmacology :
    • Both inhibit CK2, but boldine (IC50 = 0.7 µM) is more potent than this compound .
    • This compound binds CK2 via hydrogen bonds with K68 and M163, similar to boldine .

Enzymatic Selectivity and Catalytic Efficiency

Key Enzymes :

  • NnOMT1: Prefers norcoclaurine (6-O-methylation; Km = 20 µM) .
  • NnOMT5: Favors this compound (7-O-methylation; Km = 13 µM) over norcoclaurine (Km = 152 µM) .

Catalytic Efficiency Comparison :

Substrate Enzyme kcat/Km (µM<sup>-1</sup>s<sup>-1</sup>)
Norcoclaurine NnOMT1 0.15
This compound NnOMT5 0.14

Note: Despite similar kcat/Km, NnOMT5’s 7-O-methylation activity is 50-fold higher than its 6-O-methylation .

Pharmacological Activities

Inhibitory Potency :

  • Butyrylcholinesterase : IC50 = 15.0 ± 1.4 µM, more potent than reticuline (IC50 = 33.6 µM) .
  • CK2 Inhibition : Binds with K68 and M163 residues, comparable to boldine .
  • Estrogen Receptor α : Binding affinity (-7.1 kcal/mol) rivals estradiol (-8.3 kcal/mol) .

Structural Determinants of Activity :

  • The N-methyl group enhances binding to K2O3 receptors (Ki = 0.9 ± 0.1 µM) and β-alanine esterase (IC50 = 15.0 ± 1.4 µM) .
  • Enantiomeric forms: (R)-N-methylcoclaurine shows stronger hydrophobic interactions in CK2 binding than (S)-enantiomer .

Biological Activity

N-Methylcoclaurine is a significant alkaloid derived from various plants, particularly notable for its role in the biosynthesis of benzylisoquinoline alkaloids. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound (C18H21NO3) is a methylated derivative of coclaurine, characterized by its structure which includes a methoxy group and a hydroxyl group. This compound is part of a larger class of bioactive compounds known as isoquinoline alkaloids.

Biosynthesis and Enzymatic Pathways

The biosynthetic pathway of this compound involves several key enzymes:

  • This compound 3′-hydroxylase (CYP80B3) : This cytochrome P450 enzyme catalyzes the hydroxylation of this compound, playing a crucial role in the production of more complex alkaloids .
  • O-Methyltransferases : These enzymes are responsible for the methylation steps that convert norcoclaurine to coclaurine and subsequently to this compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, research involving Piper cernuum, which contains this compound, indicated significant inhibition of tumor growth in mouse models when administered alongside carcinogens .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest
A54920Inhibition of proliferation

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects . Studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties , which have been attributed to its ability to inhibit pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Survival Analysis in Animal Models :
    A study involving female C57Bl/6 mice treated with this compound showed improved survival rates compared to control groups subjected to carcinogenic treatments. The Kaplan-Meier survival curve indicated a statistically significant increase in longevity for those receiving the alkaloid .
  • Chronic Toxicity Assessment :
    Chronic toxicity studies revealed that administration of this compound at therapeutic doses did not result in significant adverse effects, suggesting its potential safety for long-term use in clinical settings .

Q & A

Q. What are the standard methodologies for isolating N-Methylcoclaurine from natural sources, and how can purity be validated?

this compound is typically isolated from alkaloid-rich plant extracts using column chromatography, as demonstrated in studies of Peumus boldus leaves . After extraction, purity validation requires a combination of techniques:

  • HPLC-UV/Vis for preliminary separation and quantification.
  • ¹H/¹³C NMR spectroscopy to confirm structural integrity (e.g., characteristic shifts for the methylated amine group) .
  • Mass spectrometry (MS) for molecular weight confirmation. Researchers should cross-reference spectral data with established databases (e.g., SciFinder, PubChem) and report retention indices in peer-reviewed formats per analytical chemistry guidelines .

Q. How can researchers design experiments to evaluate the antioxidant activity of this compound?

Antioxidant assays should include:

  • DPPH radical scavenging (IC50 values) to measure direct free-neutralizing capacity .
  • Cellular antioxidant assays (e.g., ROS inhibition in macrophage models) to assess bioavailability.
  • Positive controls (e.g., ascorbic acid) and statistical validation (ANOVA with post-hoc tests) to ensure reproducibility. Detailed protocols for pharmacological experiments, including reagent sources and equipment specifications, should follow guidelines in medicinal chemistry literature .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities between this compound and its analogs (e.g., coclaurine)?

Differentiation requires:

  • 2D NMR (COSY, HSQC, HMBC) to map proton-carbon correlations and confirm methylation sites .
  • X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable.
  • Computational modeling (DFT calculations) to predict NMR chemical shifts and compare with experimental data. Researchers must document raw spectral data in supplementary materials to enable independent verification .

Q. How can contradictory findings in this compound’s bioactivity be systematically addressed?

Contradictions often arise from variability in:

  • Extract purity : Inconsistent isolation methods may yield co-eluting impurities. Validate via orthogonal techniques (e.g., LC-MS/MS) .
  • Assay conditions : Standardize parameters (pH, temperature, cell lines) across studies.
  • Meta-analysis : Use tools like RevMan to pool data from multiple studies and identify confounding variables . Transparent reporting of negative results is critical to avoid publication bias .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Key steps include:

  • Benzylisoquinoline scaffold construction via Pictet-Spengler cyclization.
  • Selective N-methylation using methyl iodide or dimethyl sulfate under controlled pH.
  • Chiral resolution (e.g., chiral HPLC) to isolate enantiomers for biological testing. Synthetic routes should prioritize atom economy and reproducibility, with full characterization data (e.g., % yield, ee) provided in supporting information .

Methodological Considerations

Q. How should researchers design a robust literature review on this compound’s pharmacological mechanisms?

  • Search strategy : Use databases (PubMed, SciFinder) with keywords: “this compound,” “alkaloid pharmacology,” “antioxidant mechanisms.”
  • Inclusion criteria : Prioritize studies with in vivo models and dose-response data.
  • Gaps identification : Highlight understudied areas (e.g., pharmacokinetics, toxicity profiles) using frameworks like PICO or FINER .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values.
  • Multivariate analysis for studies with multiple endpoints (e.g., antioxidant + anti-inflammatory effects).
  • Power analysis during experimental design to ensure adequate sample sizes .

Data Presentation Standards

Q. How should spectral and biological data for this compound be formatted in publications?

  • NMR data : Report chemical shifts (δ in ppm), multiplicity, and coupling constants (J in Hz) in tables .
  • Biological activity : Use standardized units (e.g., μM for IC50) and provide raw data in supplementary files .
  • Ethical compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for in vivo experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Methylcoclaurine
Reactant of Route 2
N-Methylcoclaurine

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